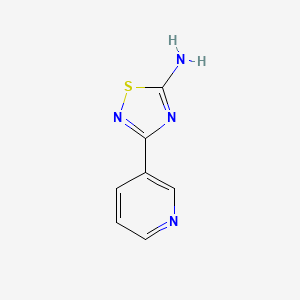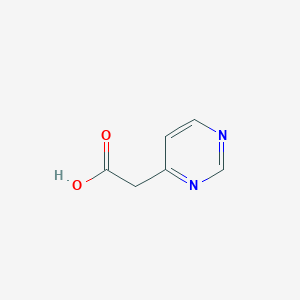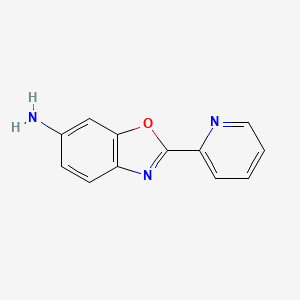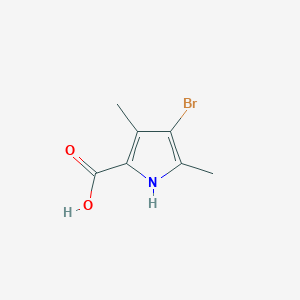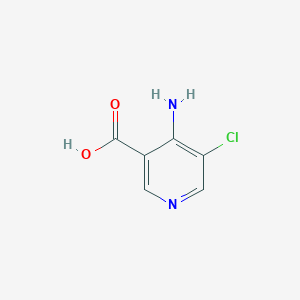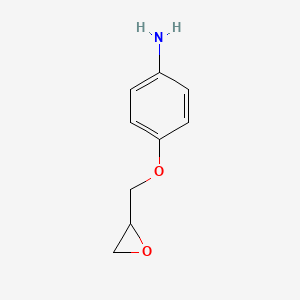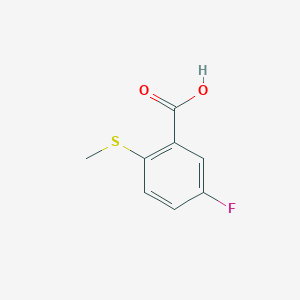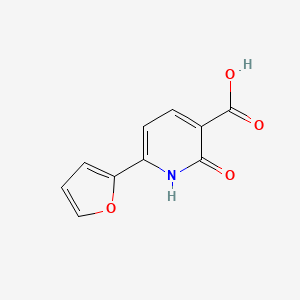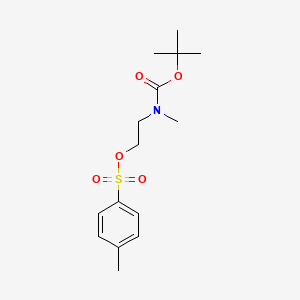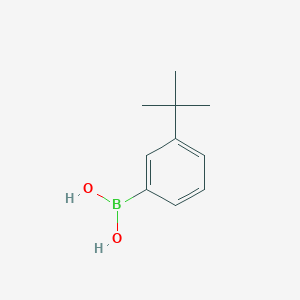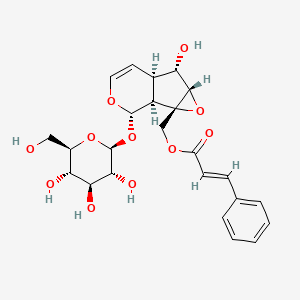
4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C13H17N3O2·HCl It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and phenylalanine derivatives.
Formation of Intermediate: The first step involves the formation of an intermediate compound through the reaction of piperazine with a phenylalanine derivative under controlled conditions.
Cyclization: The intermediate compound undergoes cyclization to form the piperazin-2-one ring structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compound.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and pH are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization, filtration, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Amino-3-phenylpropanoyl)piperazin-2-one: The non-hydrochloride form of the compound.
N-Phenylpiperazine: A related compound with a similar piperazine ring structure.
Phenylalanine Derivatives: Compounds derived from phenylalanine with similar structural features.
Uniqueness
4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride is unique due to its specific combination of a piperazine ring and a phenylalanine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Propriétés
IUPAC Name |
4-(2-amino-3-phenylpropanoyl)piperazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c14-11(8-10-4-2-1-3-5-10)13(18)16-7-6-15-12(17)9-16;/h1-5,11H,6-9,14H2,(H,15,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYQMPLAIRDGQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C(CC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
